4-(1-Benzyl-1H-pyrazol-4-YL)aniline
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Overview
Description
4-(1-Benzyl-1H-pyrazol-4-YL)aniline is a chemical compound with the molecular formula C16H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the reaction of 4-chloroaniline with 1-benzyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 4-chloroaniline attacks the aldehyde group of 1-benzyl-1H-pyrazole-4-carbaldehyde, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Benzyl-1H-pyrazol-4-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)aniline: A similar compound with a pyrazole ring but without the benzyl group.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Another derivative with a sulfonamide group.
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to the presence of the benzyl group, which may enhance its biological activity and specificity compared to other similar compounds. The benzyl group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.
Biological Activity
4-(1-Benzyl-1H-pyrazol-4-YL)aniline is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its interactions with various biological targets, influencing its activity in antimicrobial, anti-inflammatory, and anticancer applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable to standard antibiotics, highlighting the compound's potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) | Standard Drug |
---|---|---|
E. coli | 16 | Ampicillin |
S. aureus | 32 | Vancomycin |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using in vitro assays measuring tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) inhibition. The compound exhibited significant inhibition rates, suggesting its potential use in treating inflammatory diseases.
Inflammatory Marker | Inhibition (%) | Standard Drug |
---|---|---|
TNF-α | 76% | Dexamethasone |
IL-6 | 86% | Dexamethasone |
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests revealed that the compound could induce apoptosis in cancer cell lines, with IC50 values suggesting effective cytotoxicity at low concentrations. Further investigations are necessary to elucidate the precise mechanisms involved.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. For example, studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . Additionally, molecular docking studies suggest that the compound binds effectively to targets involved in cancer cell proliferation and survival.
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, including this compound. The derivatives were tested for their biological activities, revealing that modifications to the pyrazole ring significantly influenced their antimicrobial and anti-inflammatory properties. The findings underscore the importance of structural optimization in enhancing the therapeutic potential of pyrazole-based compounds .
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C16H15N3/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11,17H2 |
InChI Key |
DPRCPTHSRSIXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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